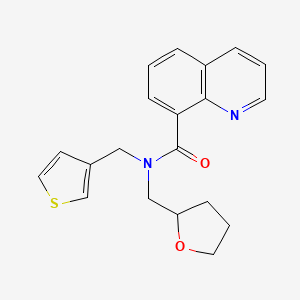![molecular formula C18H20ClN5OS B3795581 3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B3795581.png)
3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Overview
Description
3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3c-pep, have been reported to interact with thedopamine transporter (DAT) . The dopamine transporter plays a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating dopaminergic signaling.
Biochemical Pathways
If the compound does indeed interact with the dopamine transporter, it could potentially affectdopaminergic signaling pathways . This could have downstream effects on various physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Compounds with similar structures, such as thiazoles, are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These properties could potentially influence the bioavailability of the compound.
Result of Action
If the compound does indeed interact with the dopamine transporter, it could potentially alter dopaminergic signaling, leading to changes in various physiological processes, including mood regulation, reward, and motor control .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the known biological activity of many oxadiazole, thiazole, and piperazine derivatives, it could be of interest in the development of new pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.
Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting piperazine with 2-methyl-1,3-thiazole in the presence of a suitable catalyst.
Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring by reacting the piperazine derivative with 3-chlorobenzoyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5OS/c1-13-20-16(12-26-13)10-23-5-7-24(8-6-23)11-17-21-18(22-25-17)14-3-2-4-15(19)9-14/h2-4,9,12H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHZRGUSQKUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,4S*)-2-({2-[(E)-2-phenylvinyl]pyridin-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3795501.png)
![3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B3795509.png)

![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3795527.png)
![2-(Cyclohexen-1-yl)-1-[2-[5-(morpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B3795535.png)
![1-cycloheptyl-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3795536.png)
![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-7-fluoro-2-methylquinoline](/img/structure/B3795545.png)
![N-{(2R*,3R*)-2-(benzyloxy)-1'-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetamide](/img/structure/B3795552.png)
![2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine](/img/structure/B3795555.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B3795561.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3795570.png)
![(4R)-4-amino-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B3795579.png)
![N-[3-(6-piperazin-1-ylpyridin-2-yl)phenyl]acetamide](/img/structure/B3795583.png)
